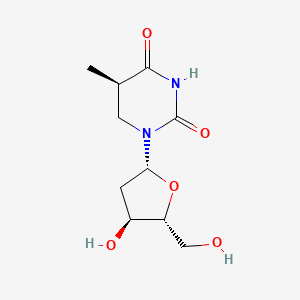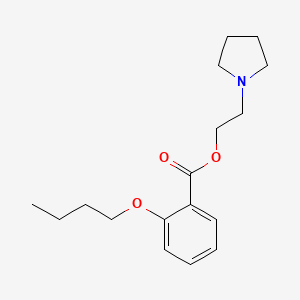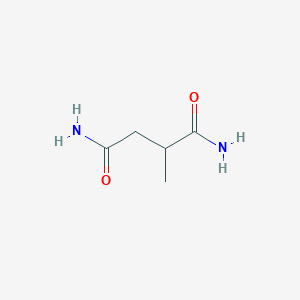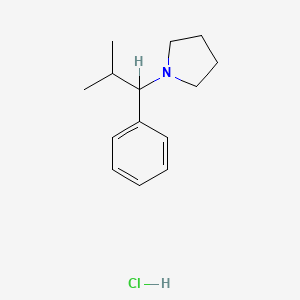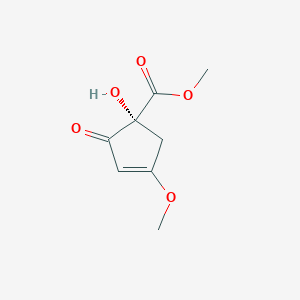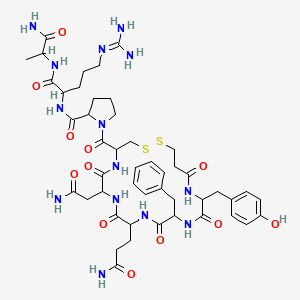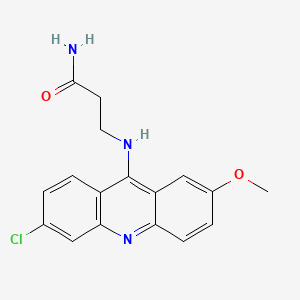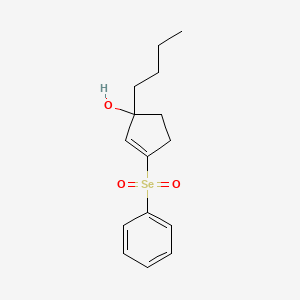![molecular formula C24H25NO B14442153 (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone CAS No. 73060-15-8](/img/structure/B14442153.png)
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is a complex organic compound with a molecular formula of C24H27NO It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a propyl chain, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the desired methanone compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares the methanone group but lacks the dimethylamino and propyl groups.
4-(Dimethylamino)benzophenone: Similar structure but without the propyl chain.
Uniqueness
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73060-15-8 |
|---|---|
Molecular Formula |
C24H25NO |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
[4-[3-[4-(dimethylamino)phenyl]propyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H25NO/c1-25(2)23-17-13-20(14-18-23)8-6-7-19-11-15-22(16-12-19)24(26)21-9-4-3-5-10-21/h3-5,9-18H,6-8H2,1-2H3 |
InChI Key |
RKNNBTSGLVJIOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


